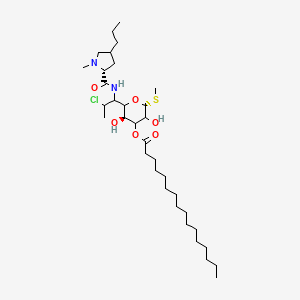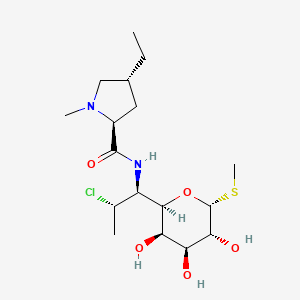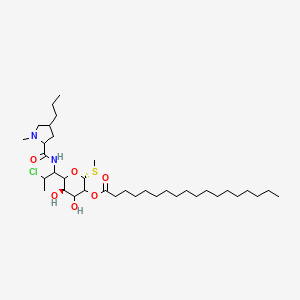
Fosfomycin EP Impurity C (Barium Salt)
Overview
Description
Fosfomycin EP Impurity C (Barium Salt) is an impurity of Fosfomycin . It is also known as Trometamol Phosphoric Acid Barium Salt or 2-Amino-3-hydroxy-2-(hydroxymethyl)propyl dihydrogen phosphate barium salt . Fosfomycin is a broad-spectrum antibiotic used for the treatment of urinary tract infections (UTIs) .
Molecular Structure Analysis
The molecular formula of Fosfomycin EP Impurity C (Barium Salt) is C4H10NO6P.Ba . The molecular weight is 336.43 . The structure can be represented as [Ba+2].NC(CO)(CO)COP(=O)([O-])[O-] in SMILES notation .Physical And Chemical Properties Analysis
The accurate mass of Fosfomycin EP Impurity C (Barium Salt) is 336.9298 . The flash point is 4.0 . It should be stored at a temperature of +4°C and shipped at room temperature .Scientific Research Applications
1. Quantitative Analysis in Pharmaceuticals
Fosfomycin EP Impurity C (Barium Salt) plays a significant role in the quantitative analysis of fosfomycin and its impurities in pharmaceutical products. A study by Jiang et al. (2015) developed a quantitative 31P‐NMR spectroscopy method for determining fosfomycin and impurity A in fosfomycin sodium or calcium pharmaceuticals. This technique is notable for its high accuracy, precision, and convenience, demonstrating the importance of fosfomycin impurities in quality control processes (Haipeng Jiang et al., 2015).
2. Insight into Antibiotic Properties
Research on fosfomycin, including its impurities, provides valuable insights into the properties and applications of the antibiotic. For example, studies by Michalopoulos et al. (2011) and Pérez et al. (2014) have detailed the broad-spectrum bactericidal properties of fosfomycin, its mode of action, and its applications in both human and veterinary medicine. These insights are crucial for understanding the efficacy and potential of fosfomycin in various therapeutic contexts (A. Michalopoulos, I. Livaditis, & V. Gougoutas, 2011), (D. S. Pérez, M. O. Tapia, & A.L. Soraci, 2014).
3. Role in Pharmacokinetics and Pharmacodynamics
Understanding the impurities of fosfomycin, such as Fosfomycin EP Impurity C (Barium Salt), is essential for exploring the pharmacokinetic and pharmacodynamic relationships of the drug. Research by VanScoy et al. (2015) utilized an in vitro infection model to determine the efficacy of fosfomycin against multidrug-resistant bacteria, highlighting the importance of impurity analysis in optimizing dosing regimens for improved clinical outcomes (B. VanScoy, J. McCauley, E. Ellis-Grosse, et al., 2015).
Future Directions
Fosfomycin, the parent compound, has a broad spectrum of antibacterial activity, excellent pharmacodynamic/pharmacokinetic properties, and good bioavailability . Its potential use for difficult-to-treat bacterial infections has become promising, and fosfomycin has become an ideal candidate for the effective treatment of bacterial infections caused by multidrug-resistant isolates, especially in combination with other therapeutic drugs . This suggests that Fosfomycin EP Impurity C (Barium Salt) and related compounds may also have potential for future research and development.
properties
IUPAC Name |
[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] phosphate;barium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO6P.Ba/c5-4(1-6,2-7)3-11-12(8,9)10;/h6-7H,1-3,5H2,(H2,8,9,10);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGUHTRENKNMLF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(COP(=O)([O-])[O-])N)O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BaNO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fosfomycin EP Impurity C (Barium Salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)







